

# Propionamide: A Comprehensive Technical Guide to its Solubility in Aqueous and Organic Media

Author: BenchChem Technical Support Team. Date: December 2025

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of **propionamide** in water and various organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize **propionamide** in their work. The guide details quantitative solubility data, experimental protocols for solubility determination, and relevant biological context, including a representative experimental workflow for the development of **propionamide**-derived therapeutic agents.

# **Quantitative Solubility of Propionamide**

**Propionamide** (C<sub>3</sub>H<sub>7</sub>NO), a simple amide, exhibits a high degree of solubility in water and polar organic solvents, a characteristic attributable to its ability to form hydrogen bonds.[1][2][3] While qualitatively described as "freely soluble" in many common solvents, precise quantitative data is crucial for experimental design and formulation development.[4][5][6][7][8][9][10]

### Solubility in Water

The aqueous solubility of **propionamide** has been experimentally determined across a range of temperatures. The data presented in Table 1 is derived from the work of Soto, A., Arce, A., & Martínez-Ageitos, J. (2010), who employed the gravimetric method to ascertain the mole fraction solubility.



Temperature (K)	Temperature (°C)	Mole Fraction (x)	Solubility ( g/100 g H <sub>2</sub> O)
278.15	5.00	0.1199	106.5
283.15	10.00	0.1334	121.2
288.15	15.00	0.1483	138.2
293.15	20.00	0.1648	158.1
298.15	25.00	0.1831	181.6
303.15	30.00	0.2035	209.7
308.15	35.00	0.2263	243.8
313.15	40.00	0.2519	285.8
318.15	45.00	0.2807	338.5
323.15	50.00	0.3134	406.3
328.15	55.00	0.3506	496.1
333.15	60.00	0.3931	620.4

Data sourced from Soto, A., Arce, A., & Martínez-Ageitos, J. (2010). Solubility of Acetamide, **Propionamide**, and Butyramide in Water at Temperatures between (278.15 and 333.15) K. Journal of Chemical & Engineering Data, 55(1), 539-541.

As the data indicates, the solubility of **propionamide** in water increases significantly with temperature, a trend consistent with an endothermic dissolution process.[11]

### **Solubility in Organic Solvents**

**Propionamide** is qualitatively known to be soluble in a range of polar organic solvents, including ethanol, methanol, and acetone.[4] It is also described as "freely soluble" in chloroform and diethyl ether.[4][5][6][7][8][9][10] However, specific quantitative data for its solubility in these organic solvents at various temperatures is not readily available in the reviewed literature. For experimental applications requiring precise concentrations in organic



media, it is recommended that solubility be determined empirically using the protocols outlined in the following section.

# Experimental Protocol: Determination of Solubility by the Gravimetric Method

The gravimetric method is a straightforward and reliable technique for determining the solubility of a solid in a liquid.[2][12] The following protocol provides a detailed methodology for determining the solubility of **propionamide**.

Materials	and A	pparatus:
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- Propionamide (high purity)
- Solvent of interest (e.g., water, ethanol)
- Analytical balance (accurate to ±0.0001 g)
- Thermostatic water bath or incubator
- Isothermal shaker
- Calibrated thermometer
- Glass vials with airtight seals
- Syringe filters (solvent-compatible, appropriate pore size to remove undissolved solid)
- Pre-weighed, dry evaporating dishes or weighing bottles
- Drying oven
- Desiccator

### Procedure:

Preparation of Saturated Solution:



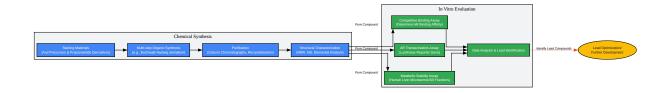
- Add an excess amount of **propionamide** to a known volume or mass of the solvent in a glass vial. The presence of undissolved solid is necessary to ensure saturation.
- Seal the vial tightly to prevent solvent evaporation.
- Place the vial in an isothermal shaker set to the desired temperature.
- Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium solubility is reached. The system should be continuously agitated during this time.
- Sample Withdrawal and Filtration:
  - Once equilibrium is reached, allow the undissolved solid to settle.
  - Carefully withdraw a known volume or mass of the supernatant using a pre-warmed (if the temperature is elevated) syringe.
  - Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed, dry evaporating dish or weighing bottle. This step is critical to remove any undissolved solid particles.
- Solvent Evaporation:
  - Record the mass of the evaporating dish containing the filtered solution.
  - Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the **propionamide** (e.g., below its melting point of 79-81°C).
     A vacuum oven can be used to facilitate drying at a lower temperature.
  - Continue drying until a constant mass is achieved. This indicates that all the solvent has been removed.
- Data Analysis:
  - After cooling to room temperature in a desiccator, weigh the evaporating dish containing the dry propionamide residue.



- Calculate the mass of the dissolved **propionamide** by subtracting the initial mass of the empty evaporating dish.
- Calculate the mass of the solvent in the withdrawn sample by subtracting the mass of the dissolved **propionamide** from the total mass of the filtered solution.
- Express the solubility in the desired units (e.g., g/100 g solvent, mol/L).

# Propionamide in Drug Development: A Workflow for SARM Synthesis and Evaluation

The **propionamide** scaffold is a key structural feature in a class of therapeutic compounds known as Selective Androgen Receptor Modulators (SARMs).[13] SARMs are of significant interest in drug development for their potential to provide the anabolic benefits of androgens with fewer of the undesirable side effects.[14][15] The following diagram illustrates a typical experimental workflow for the synthesis and in vitro evaluation of novel aryl-**propionamide**-derived SARMs.



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Caption: Experimental workflow for the synthesis and in vitro evaluation of aryl-**propionamide** SARMs.

This workflow begins with the chemical synthesis of novel SARM candidates, followed by purification and structural confirmation.[5] The pure compounds are then subjected to a series of in vitro assays to determine their biological activity, including their affinity for the androgen receptor (AR), their ability to activate the receptor, and their metabolic stability.[15][16] The data from these assays are then analyzed to identify promising lead compounds for further development.

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